2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound with the molecular formula C7H5BrIN3
Preparation Methods
The synthesis of 2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine involves multiple steps, including hydrogenation, iodination, amide formation, and cyclization. One common synthetic route starts with 5-bromo-4,7-diazaindole, which undergoes a series of reactions to introduce the iodine and methyl groups, followed by cyclization to form the final product . Industrial production methods typically involve similar multi-step processes, optimized for higher yields and purity.
Chemical Reactions Analysis
2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other similar compounds, such as:
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: This compound lacks the methyl group, which may affect its reactivity and binding properties.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde:
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: The presence of a tosyl group in this compound can significantly alter its solubility and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.
Properties
Molecular Formula |
C7H5BrIN3 |
---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
2-bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H5BrIN3/c1-3-6(8)12-5-4(9)2-10-7(5)11-3/h2H,1H3,(H,10,11) |
InChI Key |
UMFXCQGUNYPJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=CNC2=N1)I)Br |
Origin of Product |
United States |
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